molecular formula C17H23N5O B2972601 (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide CAS No. 2411324-58-6

(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide

Cat. No. B2972601
CAS RN: 2411324-58-6
M. Wt: 313.405
InChI Key: NHVRDMYAPSPJJD-DHZHZOJOSA-N
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Description

(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide, also known as DMABN or DMAB, is a synthetic compound that has been widely used in scientific research for its unique properties. DMABN has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide is not fully understood, but it is believed to act as a modulator of ion channels and neurotransmitter receptors. (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide has been shown to bind to the extracellular domain of ion channels and alter their gating properties, leading to changes in ion flux across the cell membrane. Additionally, (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide has been shown to bind to the ligand-binding domain of neurotransmitter receptors, leading to changes in receptor activity.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and protein-protein interactions. (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide has been shown to increase the activity of voltage-gated sodium channels, leading to increased action potential firing in neurons. Additionally, (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide has been shown to increase the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide in lab experiments include its unique properties as a modulator of ion channels and neurotransmitter receptors. Additionally, (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide is relatively easy to synthesize and purify, making it readily available for use in research studies. However, limitations of (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide include its potential toxicity and the need for careful dosing and administration to ensure accurate results.

Future Directions

For the use of (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide in scientific research include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide could be used as a tool to investigate the role of ion channels and neurotransmitter receptors in various disease states, including neurological and psychiatric disorders. Finally, the development of novel (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide analogs could lead to the discovery of new compounds with even greater efficacy and specificity in modulating ion channels and neurotransmitter receptors.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide involves several steps, including the reaction of 4-(dimethylamino)but-2-enal with 5-methyl-2-phenyl-1,2,4-triazole-3-carboxamide in the presence of a base. The resulting product is then purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitters, and protein-protein interactions. (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide has been shown to modulate the activity of several ion channels, including voltage-gated sodium channels and calcium channels. Additionally, (E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide has been used as a tool to investigate the role of neurotransmitters such as dopamine and serotonin in various biological processes.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13(18-16(23)11-8-12-21(3)4)17-14(2)19-22(20-17)15-9-6-5-7-10-15/h5-11,13H,12H2,1-4H3,(H,18,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVRDMYAPSPJJD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(C)NC(=O)C=CCN(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(N=C1C(C)NC(=O)/C=C/CN(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide

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